molecular formula C14H25NO4 B1469888 1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid CAS No. 1622890-02-1

1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid

Cat. No.: B1469888
CAS No.: 1622890-02-1
M. Wt: 271.35 g/mol
InChI Key: BKFJZJKISZFSED-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid (CAS 1622890-02-1) is a chiral piperidine-based building block of significant value in pharmaceutical research and synthetic organic chemistry. This compound features a carboxylic acid moiety and a tert-butoxycarbonyl (Boc) protected secondary amine, making it a versatile scaffold for the construction of more complex molecules. The presence of the isopropyl group at the 3-position introduces a stereocenter and increased steric bulk, which can be critical for modulating the biological activity and physicochemical properties of final target compounds. Its primary research application lies in its use as a key intermediate in the synthesis of potential therapeutic agents. The Boc group allows for selective deprotection under mild acidic conditions, enabling further functionalization of the nitrogen atom, while the carboxylic acid can be readily coupled to amines or other nucleophiles. This makes the compound particularly useful for constructing peptide mimetics and other small molecules where a constrained, three-dimensional piperidine structure is desired. Piperidine derivatives are frequently explored in drug discovery for their bioactive properties, and the structural features of this reagent make it a valuable starting point for libraries targeting a range of diseases . The compound requires specific handling and storage to maintain its stability and purity. This product is intended for research and further manufacturing applications only and is not for direct human use.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-9(2)10-7-6-8-15(11(10)12(16)17)13(18)19-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFJZJKISZFSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCN(C1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of Boc-protected piperidine carboxylic acids typically involves:

  • Introduction of the Boc protecting group on the nitrogen atom of the piperidine ring.
  • Functionalization at the 2- and 3-positions of the ring, often via substitution or stereoselective reduction.
  • Use of chiral synthesis or resolution methods to control stereochemistry when chiral centers are present.

Boc Protection of Piperidine Derivatives

A common step in the preparation is the protection of the piperidine nitrogen with the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like methylene chloride at controlled temperatures (10–40 °C), followed by aqueous workup and purification to yield the Boc-protected intermediate with high yield (~90% reported for similar compounds).

Example Reaction Conditions for Boc Protection:

Reagents Conditions Yield (%) Notes
Piperidine derivative + Boc2O Methylene chloride, 10-40 °C, 3-4 h ~91 Triethylamine as base, aqueous wash and drying

Introduction of Isopropyl Group at C-3 Position

The 3-isopropyl substitution on the piperidine ring can be introduced via stereoselective synthetic routes including:

  • Asymmetric synthesis starting from achiral precursors, involving multi-step transformations to install the isopropyl group with stereocontrol.
  • Diastereomeric resolution of racemic mixtures using chiral acids or salts.
  • Biocatalytic methods employing ketoreductases or other enzymes for stereoselective reduction of keto intermediates to the desired chiral alcohol or alkyl-substituted piperidine.

While specific methods for 3-isopropyl substitution are less documented, analogous strategies for 3-substituted piperidines, such as 3-hydroxypiperidine derivatives, are well established.

Preparation of Piperidine-2-carboxylic Acid Derivatives

The carboxylic acid group at the 2-position is typically introduced via:

Representative Synthetic Route (Inferred)

Based on literature for related compounds and patent disclosures:

  • Starting Material: 3-isopropylpiperidine or a suitable precursor.
  • Boc Protection: Treat with di-tert-butyl dicarbonate and triethylamine in methylene chloride at 10–40 °C.
  • Carboxylation: Introduce or retain the carboxylic acid at C-2 position, possibly by starting from pipecolic acid derivatives.
  • Purification: Crystallization from hexane or other solvents at controlled temperatures (5–10 °C) to isolate the product.

Comparative Table of Preparation Methods for Related Boc-Protected Piperidines

Method Type Starting Material Key Reagents/Conditions Advantages Disadvantages
Chemical Resolution 3-Hydroxypiperidine derivatives Use of chiral acids for resolution, Boc protection Established, chiral purity Low yield, multiple steps, costly
Asymmetric Synthesis Achiral precursors Multi-step synthesis, chiral catalysts or auxiliaries Potentially high stereocontrol Lengthy, moderate yield
Biotransformation N-Boc-piperidin-3-one Enzyme-catalyzed asymmetric reduction (ketoreductase) Mild conditions, high enantioselectivity Requires enzyme availability
Direct Boc Protection Piperidine derivatives Boc2O, triethylamine, methylene chloride High yield, straightforward Requires pure starting amine

Detailed Research Findings

  • In patent CN111362852A, Boc protection of azetidine derivatives is achieved efficiently using di-tert-butyl dicarbonate and triethylamine in methylene chloride, yielding over 90% product after aqueous workup and drying. This method is adaptable to piperidine derivatives.

  • Literature on (S)-1-Boc-3-hydroxypiperidine, a close analog, highlights the use of both chemical resolution and biotransformation methods for stereoselective synthesis. Biotransformation using ketoreductase enzymes offers a green, efficient alternative with high enantiomeric excess.

  • The carboxylic acid functionality at C-2 is often introduced or retained from pipecolic acid or related intermediates, with Boc protection performed subsequently to stabilize the nitrogen functionality.

  • Crystallization techniques involving solvents like hexane at low temperatures (5–10 °C) are used for purification and isolation of Boc-protected intermediates.

Summary Table of Key Reaction Parameters for Boc Protection Step

Parameter Typical Range/Value Notes
Solvent Methylene chloride Common solvent for Boc protection
Base Triethylamine Neutralizes acid byproducts
Temperature 10–40 °C Controls reaction rate and selectivity
Reaction Time 3–4 hours Ensures complete conversion
Workup Water extraction, drying over sodium sulfate Removes impurities and water
Yield ~90% High efficiency reported

The preparation of 1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid generally follows established protocols for Boc protection of piperidine derivatives combined with stereoselective introduction of the isopropyl group at the 3-position and retention or introduction of the carboxylic acid at the 2-position. Efficient Boc protection using di-tert-butyl dicarbonate under mild conditions is well documented, and stereochemical control can be achieved through asymmetric synthesis, chemical resolution, or biotransformation methods. Purification commonly involves crystallization from suitable solvents at controlled temperatures.

While direct, detailed synthetic procedures specific to this compound are limited in open literature, the synthesis principles and methods for closely related Boc-protected piperidine carboxylic acids provide a comprehensive framework for its preparation.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc group typically results in the formation of the free amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a tetrahedral intermediate. The resulting carbamate is stable under various conditions, allowing for selective transformations of other functional groups .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights critical differences between 1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid and related compounds:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Features
This compound Isopropyl C14H25NO4 283.35 (estimated) ~4.7–4.8 High steric bulk, chiral center
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Phenyl C17H23NO4 305.37 N/A Aromatic hydrophobicity
2-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid Cyclopropane C14H23NO4 269.34 4.78 Conformational rigidity
5-{[1-(tert-Butoxycarbonyl)-4-fluoropiperidin-4-yl]methoxy}-3-methylpyridine-2-carboxylic acid Fluorinated piperidine C18H24FN2O5 367.39 N/A Enhanced metabolic stability

Notes:

  • Cyclopropane-containing derivatives exhibit rigidity, which may stabilize specific conformations in drug-receptor interactions .
  • Acidity : The carboxylic acid pKa (~4.7–4.8) is consistent across analogs, suggesting similar solubility profiles in physiological conditions .
  • Fluorine Substitution : Fluorinated derivatives (e.g., ) often display improved pharmacokinetic properties due to increased electronegativity and resistance to oxidative metabolism .

Research Findings and Implications

  • Biological Activity : The isopropyl-substituted compound’s steric bulk may reduce off-target interactions compared to smaller substituents, as seen in kinase inhibitor studies .
  • Crystallography : SHELX software has been pivotal in resolving stereochemistry for these analogs, ensuring accurate structural assignments .
  • Safety : Analogs with aromatic groups (e.g., phenyl) may pose higher toxicity risks, necessitating stringent handling protocols .

Biological Activity

1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid (commonly referred to as Boc-piperidine) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound.

  • Molecular Formula : C13_{13}H23_{23}N\O4_4
  • Molecular Weight : 243.33 g/mol
  • CAS Number : 321983-19-1

Biological Activity

The biological activity of Boc-piperidine derivatives has been investigated in various studies, particularly focusing on their role as enzyme inhibitors and potential therapeutic agents.

1. Enzyme Inhibition

Boc-piperidine derivatives have shown promising results as inhibitors of specific enzymes involved in cancer progression and immune response modulation. For instance, a study highlighted the design and synthesis of bicyclic carboxylic acid derivatives, which included Boc-piperidine structures that exhibited significant inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tumor immune escape mechanisms. The compound demonstrated an IC50_{50} value of 2.6 nM in HeLa cells, indicating potent activity against this target .

2. Anti-Tumor Activity

In vivo studies have demonstrated that compounds with similar piperidine structures can significantly inhibit tumor growth. For example, the aforementioned study reported an inhibition rate of 53.9% when tested alone and up to 92.7% when combined with other chemotherapeutic agents like 5-fluorouracil in a CT26 mouse model .

The mechanism through which Boc-piperidine exerts its biological effects primarily involves the modulation of metabolic pathways associated with cancer cell proliferation and immune evasion. The inhibition of IDO1 leads to increased availability of l-tryptophan and enhanced immune response against tumors.

Case Study 1: IDO1 Inhibition

A notable case study involved the evaluation of several Boc-piperidine derivatives for their IDO1 inhibitory potency. The results indicated that modifications on the piperidine ring could enhance biological activity, leading to the identification of lead compounds for further development .

Case Study 2: Immunotherapy Applications

Another study explored the use of Boc-piperidine derivatives in combination with immunotherapeutic agents. The findings suggested that these compounds could synergistically enhance anti-tumor immunity by inhibiting IDO1, thereby improving the efficacy of existing cancer treatments .

Data Summary Table

Property Value
Molecular FormulaC13_{13}H23_{23}N\O4_4
Molecular Weight243.33 g/mol
CAS Number321983-19-1
IDO1 IC50_{50}2.6 nM (HeLa cells)
Tumor Growth InhibitionUp to 92.7% (in vivo)

Q & A

Q. What are the key considerations for synthesizing 1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid?

Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP in THF) .
  • Isopropyl Substitution : Alkylation or coupling reactions (e.g., using isopropyl halides or Mitsunobu conditions) to install the isopropyl group at the 3-position .
  • Carboxylic Acid Activation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using LiOH or NaOH in aqueous THF .

Q. Critical Parameters :

  • Solvent choice (e.g., DMF for polar aprotic conditions, DCM for Boc protection).
  • Temperature control (0–25°C for Boc protection to avoid side reactions) .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Q. How is the purity and structural integrity of this compound assessed?

Methodological approaches include:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., tert-butyl singlet at δ 1.4 ppm, piperidine ring protons at δ 3.0–4.0 ppm) .
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 314.2 for C₁₅H₂₅NO₄) .
  • Chromatography :
    • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
  • Melting Point : Consistency with literature values (e.g., 162–166°C for analogous Boc-protected piperidines) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

The compound’s stereochemistry (e.g., 2-carboxylic acid configuration) is critical for biological activity. Strategies include:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-piperidine derivatives) .
  • Asymmetric Catalysis : Employing chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation) in key steps .
  • Monitoring : Regular chiral HPLC or polarimetry to detect racemization .

Q. Example Workflow :

StepTechniqueParameters
Boc ProtectionChiral HPLCChiralpak AD-H column, 90:10 hexane/iPrOH
AlkylationPolarimetry[α]D²⁵ = +15° to confirm retention

Q. What strategies mitigate racemization during Boc deprotection in acidic conditions?

Racemization at the 2-carboxylic acid position can occur during Boc removal. Mitigation methods:

  • Mild Acidic Conditions : Use 10% TFA in DCM (0–4°C, 1–2 hrs) instead of HCl/dioxane .
  • Additives : Scavengers like triisopropylsilane (TIPS) to quench carbocation intermediates .
  • Kinetic Monitoring : Track reaction progress via TLC (Rf shift) or inline IR spectroscopy .

Data Contradictions : Some studies report racemization even with TFA, suggesting alternative protection (e.g., Fmoc) for acid-sensitive substrates .

Q. How can computational modeling predict biological interactions of this compound?

Advanced applications include:

  • Docking Studies : Using AutoDock Vina to simulate binding to targets (e.g., enzymes with hydrophobic active sites) .
  • MD Simulations : Analyze stability of piperidine ring conformations in aqueous vs. lipid environments (GROMACS software) .
  • QSAR Models : Correlate substituent effects (e.g., isopropyl vs. phenyl groups) with activity .

Case Study : A derivative with 4-phenyl substitution showed 10-fold higher enzyme inhibition than the 3-isopropyl analog, highlighting steric and electronic influences .

Contradictory Data Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound?

Yields vary due to:

  • Reagent Quality : Impure Boc₂O reduces yields (e.g., 50% vs. 85% with ≥99% purity reagents) .
  • Solvent Drying : Anhydrous DMF improves alkylation efficiency (70% yield) vs. wet solvent (30%) .
  • Scale Effects : Milligram-scale reactions often report higher yields than kilolab-scale due to mixing inefficiencies .

Recommendation : Reproduce reactions under strictly controlled conditions (e.g., glovebox for air-sensitive steps) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid
Reactant of Route 2
1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid

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